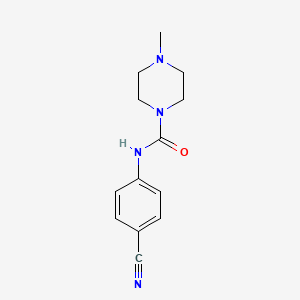
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has also been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has also been found to have neuroprotective properties by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which makes it a potential therapeutic agent for cancer treatment. Another advantage is its anti-inflammatory properties, which can be used in the treatment of various inflammatory disorders. However, one limitation of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide. One direction is to study its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to study its toxicity and safety profile in animal models. Additionally, further research can be done to optimize the synthesis method of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide and to study its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid and 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and yields 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Neurodegenerative disorder research has shown that 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has neuroprotective properties by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-12-21-17(13)18(20)19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHQBINHRURNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)
![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)
